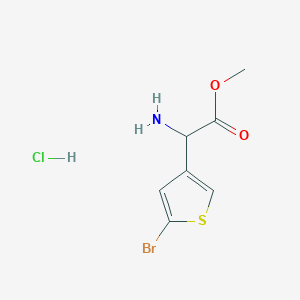
Clk1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CLK1-IN-1は、Cdc2様キナーゼ1(CLK1)の強力かつ選択的な阻害剤です。CLK1は、セリン-アルギニンリッチタンパク質をリン酸化することにより、RNAスプライシングの調節に重要な役割を果たすデュアル特異性キナーゼです。 CLK1の阻害はオートファジーを誘導することが示されており、this compoundは、癌、神経変性疾患、およびオートファジーの調節が有益なその他の状態を含むさまざまな分野における研究のための貴重な化合物となっています .
準備方法
合成経路と反応条件: CLK1-IN-1の合成は、コア骨格の調製から始まり、その後に、その効力と選択性を高めるための特定の官能基の導入が続く、複数のステップが含まれます。合成経路には通常、以下が含まれます。
- 環化反応によるコア骨格の形成。
- 置換反応による官能基の導入。
- 高速液体クロマトグラフィー(HPLC)と核磁気共鳴(NMR)分光法などの技術を用いた精製と特性評価。
工業生産方法: this compoundの工業生産には、実験室規模の合成プロセスをスケールアップすることが含まれます。これには、高い収率と純度を確保するための反応条件の最適化、および規制基準を満たすための厳格な品質管理対策の実施が含まれます。 自動反応器と連続フロー化学の使用により、生産プロセスの効率と再現性を向上させることができます .
化学反応の分析
反応の種類: CLK1-IN-1は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体となる可能性があります。
還元: 還元反応は、特定の官能基を修飾し、化合物の活性を変化させる可能性があります。
置換: 置換反応は、官能基を導入または置換するために使用され、化合物の選択性と効力を高めます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アルキルハロゲン化物とアリールハロゲン化物などの試薬が置換反応で使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、this compoundのさまざまな誘導体が含まれ、それぞれが潜在的に異なる生物活性と選択性プロファイルを持っています .
科学的研究の応用
CLK1-IN-1は、さまざまな科学研究で幅広く応用されています。
化学: さまざまな生化学経路におけるCLK1の役割を研究するための化学プローブとして使用されます。
生物学: RNAスプライシングの調節とその細胞機能への影響を調べます。
医学: オートファジーを調節することにより、癌、神経変性疾患、代謝性疾患などの病気の治療における治療の可能性を探ります。
作用機序
CLK1-IN-1は、Cdc2様キナーゼ1の活性を阻害することによりその効果を発揮します。この阻害は、セリン-アルギニンリッチタンパク質のリン酸化を防ぐことにより、RNAスプライシングの調節につながります。この化合物の作用機序には、CLK1のATP結合部位への結合が含まれ、これによりそのキナーゼ活性がブロックされます。 これは、プレmRNAのスプライシングの変更につながり、細胞の成長、生存、およびオートファジーに関与するさまざまな遺伝子の発現に影響を与えます .
6. 類似の化合物との比較
This compoundは、その効力、選択性、および生物活性に基づいて、他の類似の化合物と比較されます。
TG003: 別のCLK1阻害剤ですが、this compoundに比べて選択性が低いです。
KuWal151: CLK1、CLK2、およびCLK4を高い選択性で阻害しますが、構造的特徴が異なります。
化合物25: IC50値が2 nMの強力かつ選択的なCLK1阻害剤で、this compoundに似ていますが、化学的特性が異なります。
独自性: this compoundは、CLK1に対する高い選択性のために際立っており、さまざまな生物学的プロセスにおけるCLK1の特定の役割を研究するための貴重なツールとなっています。 そのオフターゲット効果を最小限に抑えながらオートファジーを誘導する能力は、治療薬としてのその可能性をさらに強調しています .
類似の化合物のリスト:
- TG003
- KuWal151
- 化合物25
結論として、this compoundは、Cdc2様キナーゼ1の非常に選択的で強力な阻害剤であり、科学研究および潜在的な治療用途において重要な役割を果たしています。その独自の特性により、RNAスプライシングの調節とさまざまな疾患におけるオートファジーの調節を研究するための貴重な化合物となっています。
類似化合物との比較
- TG003
- KuWal151
- Compound 25
特性
IUPAC Name |
5-[1-[(1S)-1-(4-fluorophenyl)ethyl]triazolo[4,5-c]quinolin-8-yl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN5O/c1-14(15-2-6-18(25)7-3-15)30-24-19-10-16(4-8-20(19)26-12-22(24)28-29-30)17-5-9-23-21(11-17)27-13-31-23/h2-14H,1H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKVSOQUPYXVRZ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2760916.png)
![N-[(1-Methylcyclopropyl)methyl]-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2760917.png)

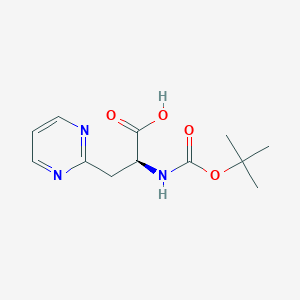
![rac-(1S,4R,7R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2760923.png)
![N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2760924.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-acetamidophenyl)acetamide](/img/structure/B2760926.png)
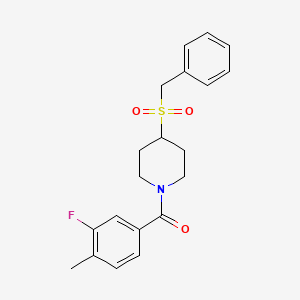
![2-Cyclopropyl-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2760932.png)
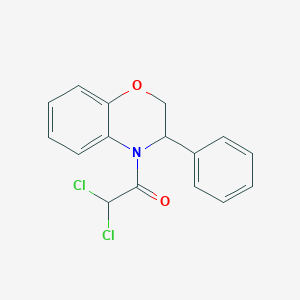
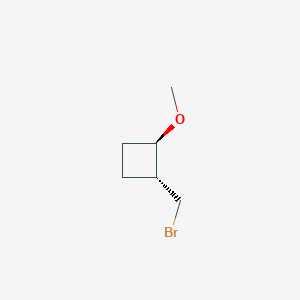
![2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2760936.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2760937.png)
